molecular formula C16H15ClN2OS B8597831 2-(4-chloro-7-methoxyquinolin-2-yl)-4-isopropylthiazole CAS No. 552335-42-9

2-(4-chloro-7-methoxyquinolin-2-yl)-4-isopropylthiazole

Cat. No.: B8597831
CAS No.: 552335-42-9
M. Wt: 318.8 g/mol
InChI Key: XQQCKLXQBPEFGM-UHFFFAOYSA-N
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Description

2-(4-chloro-7-methoxyquinolin-2-yl)-4-isopropylthiazole is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a chloro group at the 4th position, a methoxy group at the 7th position, and a thiazole ring substituted with an isopropyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-7-methoxyquinolin-2-yl)-4-isopropylthiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Chloro and Methoxy Groups: The chloro and methoxy groups can be introduced via electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using thionyl chloride, while methoxylation can be done using methanol in the presence of a catalyst.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of the Thiazole Ring to the Quinoline Core: The final step involves coupling the thiazole ring to the quinoline core through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-7-methoxyquinolin-2-yl)-4-isopropylthiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-Hydroxy-7-methoxy-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinoline.

    Reduction: 7-Methoxy-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinoline.

    Substitution: 4-Amino-7-methoxy-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinoline.

Scientific Research Applications

2-(4-chloro-7-methoxyquinolin-2-yl)-4-isopropylthiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like malaria and cancer.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chloro-7-methoxyquinolin-2-yl)-4-isopropylthiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells, leading to their death. In cancer cells, it may induce apoptosis by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7-methoxy-2-methylquinoline: Similar structure but lacks the thiazole ring.

    7-Chloroquinoline: Lacks the methoxy and thiazole groups.

    4-Methoxyquinoline: Lacks the chloro and thiazole groups.

Uniqueness

2-(4-chloro-7-methoxyquinolin-2-yl)-4-isopropylthiazole is unique due to the presence of both the thiazole ring and the specific substitution pattern on the quinoline core. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

552335-42-9

Molecular Formula

C16H15ClN2OS

Molecular Weight

318.8 g/mol

IUPAC Name

2-(4-chloro-7-methoxyquinolin-2-yl)-4-propan-2-yl-1,3-thiazole

InChI

InChI=1S/C16H15ClN2OS/c1-9(2)15-8-21-16(19-15)14-7-12(17)11-5-4-10(20-3)6-13(11)18-14/h4-9H,1-3H3

InChI Key

XQQCKLXQBPEFGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC(=N1)C2=NC3=C(C=CC(=C3)OC)C(=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-(4-Isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol, prepared as described in WO00/59929, (3.6 g) was mixed with 20 ml of phosphorus oxychloride and heated at 100° C. for 40 min. Reaction was monitored by LC-MS. After 40 min of heating the excess of phosphorus oxychloride was removed by rotary evaporation. The residual oil was mixed with sat. sodium bicarbonate solution and extracted into ether (3×70 ml). The combined organic extracts were washed with brine, dried over magnesium sulfate, concentrated by rotary evaporation and passed through short pad of silica (hexane) to give the title compound as a white powder 3.6 g (yield 62%).
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Synthesis routes and methods II

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Synthesis routes and methods III

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Step G) A suspension of 1.3 g (4.3 mmol) of 2-(4-Isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol, product of step F, in 60 mL of POCl3 was heated to reflux for 2 h. The solvent was removed in vacuo, the residue diluted with ice cold water and the mixture adjusted to pH 9 while cooling to 0° C. This aqueous solution was extracted several times with EtOAc. The combined EtOAc extracts were washed once with brine, pH 4 buffer, dried (MgSO4), and concentrated to afford 0.89 g (64%) of 4-Chloro-2-(4-isopropylthiazol-2-yl)-7-methoxyquinoline as a yellow solid: 1H NMR (500 MHz, CDCl3) δ 1.38 (d, J=7 Hz, 6H), 3.19 (m, 1H), 3.98 (s, 3H), 7.06 (s, 1H), 7.26 (m, 1H), 7.47 (d, J=2 Hz, 1H), 8.10 (d, J=9 Hz, 1H), 8.31 (s, 1H). LC-MS m/e 319 (retention time: 2.20, method D). Preparation of Example 26, (1S,4R,6S,14S,18R)-7-cis-14-tert-butoxycarbonylamino-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid using Steps 26i-26iv. Step 26i: Preparation of 1-(2(S)-tert-Butoxycarbonylamino-non-8-enoyl)-4(R)-hydroxy-pyrrolidine-2(S)-carboxylic acid methyl ester
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